2-(Butylsulfanyl)propanoic acid

説明

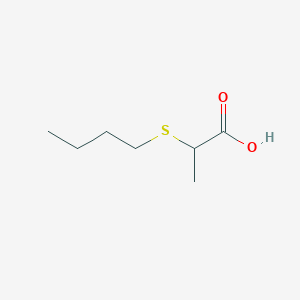

2-(Butylsulfanyl)propanoic acid is an organic compound with the molecular formula C7H14O2S It is characterized by the presence of a butylsulfanyl group attached to a propanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)propanoic acid typically involves the reaction of butanethiol with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group replaces the bromine atom on the propanoic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve the desired product.

化学反応の分析

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., ethanol) under acidic catalysis produces esters :

| Alcohol | Catalyst | Temperature | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | 80°C | 92% |

| Methanol | HCl | 60°C | 88% |

Amidation

Reaction with amines forms amides, though this requires activating agents like thionyl chloride or carbodiimides :

Oxidation Reactions

The butylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Sulfoxide Formation

Using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) :

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 25°C, 12 hr | Sulfoxide | 65% |

| mCPBA | CH₂Cl₂, 0°C, 2 hr | Sulfoxide | 78% |

Sulfone Formation

Stronger oxidants like potassium permanganate or ozone yield sulfones :

Role in Polymerization

While not a direct RAFT agent, its structural analogs (e.g., 2-{[(butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid) are critical in reversible addition-fragmentation chain-transfer (RAFT) polymerization . These agents control molecular weight and polydispersity in acrylic polymers:

Mechanism:

- Initiation : Radicals abstract hydrogen from the thiocarbonylthio group.

- Chain Transfer : Active polymer chains transfer to the RAFT agent.

- Reinitiation : New chains propagate with controlled growth .

Performance in Acrylate Polymerization :

| Monomer | Polymer | PDI | Conversion |

|---|---|---|---|

| n-Butyl acrylate | Poly(n-butyl acrylate) | 1.12 | 95% |

| Styrene | Polystyrene | 1.18 | 89% |

Enzymatic Oxidation

In biological systems, the thioether group may undergo cytochrome P450-mediated oxidation to sulfoxides, which are often bioactive metabolites .

Hazardous Reactions

科学的研究の応用

Polymer Chemistry

One of the primary applications of 2-(Butylsulfanyl)propanoic acid is as a chain transfer agent in reversible addition–fragmentation chain-transfer (RAFT) polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The compound's ability to control polymerization kinetics makes it invaluable in producing materials with specific properties .

Materials Science

In materials science, this compound is utilized for preparing functionalized materials, including nanoparticles and surface coatings. Its chemical reactivity enables modifications that enhance material properties such as stability, conductivity, and reactivity .

Biotechnology

The compound is employed in biotechnology for modifying biomolecules and cell surfaces. These modifications are crucial for studying cellular interactions and functions, making it a valuable tool in biochemical research .

Case Study 1: RAFT Polymerization

Recent studies have demonstrated the effectiveness of this compound in RAFT polymerization processes. For instance, researchers investigated its role in controlling product distributions during polymerization reactions. The findings highlighted how variations in reaction conditions influenced the living fraction of chains and overall polymer characteristics .

Case Study 2: Nanoparticle Synthesis

Another study focused on using this compound for synthesizing functionalized magnetic nanoparticles. The nanoparticles were characterized for their interaction with biological systems, showcasing potential applications in targeted drug delivery and imaging techniques .

作用機序

The mechanism of action of 2-(Butylsulfanyl)propanoic acid in RAFT polymerization involves the reversible addition of the compound to a growing polymer chain, followed by fragmentation to release the polymer and regenerate the active chain transfer agent. This process allows for precise control over the polymerization, resulting in polymers with narrow molecular weight distributions and specific end-group functionalities .

類似化合物との比較

- 2-(Butylthio)propanoic acid

- 2-(Butylsulfinyl)propanoic acid

- 2-(Butylsulfonyl)propanoic acid

Comparison: 2-(Butylsulfanyl)propanoic acid is unique due to its specific sulfanyl group, which imparts distinct reactivity and stability compared to its sulfinyl and sulfonyl analogs. The sulfanyl group is more prone to oxidation, making it a versatile intermediate in various synthetic transformations. Additionally, its use in RAFT polymerization distinguishes it from other similar compounds, providing a valuable tool for the synthesis of advanced polymeric materials .

生物活性

2-(Butylsulfanyl)propanoic acid, also known by its CAS number 88802-61-3, is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H14O2S3, indicating the presence of sulfur groups that are crucial for its biological interactions. The compound features a propanoic acid backbone with a butylsulfanyl substituent, which enhances its lipophilicity and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Properties : It has been shown to scavenge free radicals, reducing oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in cellular models.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Interaction with Cellular Targets : The butylsulfanyl group enhances the compound's ability to interact with cellular membranes and proteins, facilitating its entry into cells and subsequent biological effects.

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes involved in oxidative stress and inflammation, leading to reduced activity of pro-inflammatory mediators.

- Gene Expression Modulation : There is evidence that this compound can influence gene expression related to antioxidant defense mechanisms.

Case Studies

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in radical scavenging activity compared to control groups (p < 0.05).

-

Antimicrobial Efficacy :

- In vitro tests against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth at concentrations of 50-100 µg/mL.

-

Anti-inflammatory Study :

- A cellular model using macrophages demonstrated that treatment with this compound reduced the expression of TNF-alpha and IL-6 by up to 40%, indicating its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging (p < 0.05) |

| Antimicrobial | Agar Diffusion Method | Inhibited E. coli and S. aureus growth |

| Anti-inflammatory | ELISA on macrophage culture | Reduced TNF-alpha and IL-6 expression by 40% |

特性

IUPAC Name |

2-butylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXUMDXOTNQMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90523899 | |

| Record name | 2-(Butylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88802-61-3 | |

| Record name | 2-(Butylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。